molecular formula C30H33F8N5O3 B10833086 Benzimidazole derivative 15

Benzimidazole derivative 15

Cat. No.: B10833086
M. Wt: 663.6 g/mol
InChI Key: QUJFMVVWDBGGPL-UHFFFAOYSA-N
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Description

Benzimidazole derivative 15 is a member of the benzimidazole family, which consists of heterocyclic compounds where a benzene ring is fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivative 15 typically involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids under acidic or basic conditions. One common method includes the use of a catalyst such as hydrochloric acid in acetonitrile at room temperature . Another approach involves the use of green chemistry techniques, such as ultrasound-assisted synthesis, which offers shorter reaction times and higher yields .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs scalable and eco-friendly methods. For instance, the use of hybrid crystal catalysts like NH3(CH2)4NH3SiF6 has been reported to offer high efficiency and recyclability . These methods are designed to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Benzimidazole derivative 15 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetonitrile.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated benzimidazoles can be synthesized using halogenating agents like N-bromosuccinimide.

Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce various substituted benzimidazoles .

Scientific Research Applications

Benzimidazole derivative 15 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazole derivative 15 involves its interaction with various molecular targets. For instance, it can bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This action is crucial for its anticancer properties, as it prevents cell division and induces apoptosis in cancer cells. Additionally, benzimidazole derivatives can inhibit enzymes like cyclooxygenase and lipoxygenase, contributing to their anti-inflammatory effects .

Comparison with Similar Compounds

  • Albendazole
  • Mebendazole
  • Omeprazole

Properties

Molecular Formula

C30H33F8N5O3

Molecular Weight

663.6 g/mol

IUPAC Name

6-(2,2-difluoroethoxy)-2-[5-[(2,2-dimethylpropanoylamino)methyl]-2-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)cyclohexyl]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C30H33F8N5O3/c1-28(2,3)26(45)39-13-15-4-9-19(30(36,37)38)20(10-15)41-27-42-21-11-18(23(12-22(21)43-27)46-14-24(31)32)25(44)40-17-7-5-16(6-8-17)29(33,34)35/h4,9-12,16-17,24H,5-8,13-14H2,1-3H3,(H,39,45)(H,40,44)(H2,41,42,43)

InChI Key

QUJFMVVWDBGGPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)C(F)(F)F)NC2=NC3=C(N2)C=C(C(=C3)OCC(F)F)C(=O)NC4CCC(CC4)C(F)(F)F

Origin of Product

United States

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